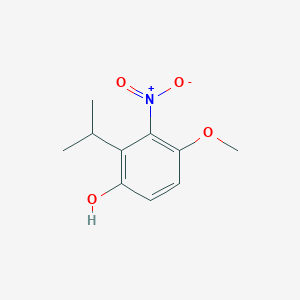![molecular formula C16H12Se B12528719 [(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene CAS No. 664985-29-9](/img/structure/B12528719.png)
[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a selanyl group and a phenylbutenynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene typically involves the reaction of 4-phenylbut-1-en-3-yn-1-yl halides with selenol compounds under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the selanyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the product. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The phenylbutenynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild conditions.
Major Products
The major products formed from these reactions include selenoxide, selenone, selenide, and substituted phenylbutenynyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of [(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene involves its interaction with molecular targets and pathways within biological systems. The selanyl group is known to participate in redox reactions, which can modulate cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene can be compared with other similar compounds, such as:
[(4-Phenylbut-1-en-3-yn-1-yl)thio]benzene: Similar structure but with a thio group instead of a selanyl group.
[(4-Phenylbut-1-en-3-yn-1-yl)oxy]benzene: Similar structure but with an oxy group instead of a selanyl group.
The uniqueness of this compound lies in the presence of the selanyl group, which imparts distinct chemical and biological properties compared to its thio and oxy analogs.
Propriétés
Numéro CAS |
664985-29-9 |
|---|---|
Formule moléculaire |
C16H12Se |
Poids moléculaire |
283.2 g/mol |
Nom IUPAC |
4-phenylbut-1-en-3-ynylselanylbenzene |
InChI |
InChI=1S/C16H12Se/c1-3-9-15(10-4-1)11-7-8-14-17-16-12-5-2-6-13-16/h1-6,8-10,12-14H |
Clé InChI |
OQYBOPDEJZFNAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC=C[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


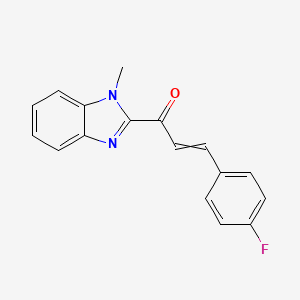
![2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12528651.png)
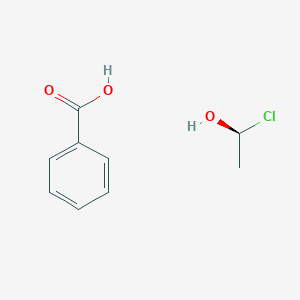
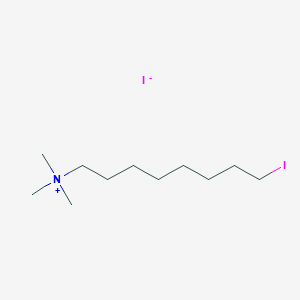
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)

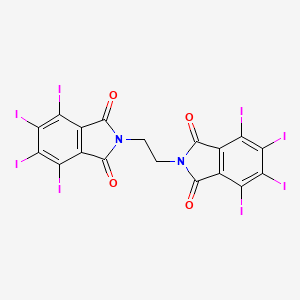

![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
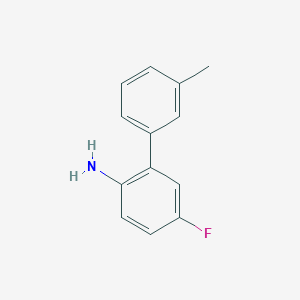
![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)

